Lithium metaborate dihydrate

Beschreibung

The exact mass of the compound Lithium metaborate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium metaborate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium metaborate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

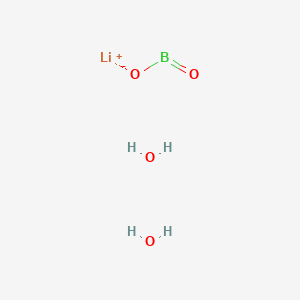

lithium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15293-74-0 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lithium Metaborate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metaborate dihydrate (LiBO₂·2H₂O) is a hydrated inorganic salt that serves as a crucial precursor and reagent in various scientific and industrial applications. While its anhydrous form, lithium metaborate (LiBO₂), is widely recognized as a powerful fluxing agent in sample preparation for analytical techniques like X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy, the dihydrate itself possesses a unique set of chemical and physical properties that warrant a detailed examination.[1][2] This guide provides a comprehensive overview of the core chemical characteristics of lithium metaborate dihydrate, offering insights into its structure, thermal behavior, solubility, and reactivity, along with practical guidance on its handling and application.

Core Chemical and Physical Properties

Lithium metaborate dihydrate is a white crystalline solid that is a stable hydrate of lithium metaborate.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | LiBO₂·2H₂O | [4] |

| Molecular Weight | 85.78 g/mol | [4] |

| CAS Number | 15293-74-0 | [4] |

| Appearance | White crystalline powder | [3] |

| Specific Gravity | 1.8 g/cm³ | [3] |

While often represented by the simple formula LiBO₂·2H₂O, the actual crystal structure is more complex.[1] It is more accurately described as containing hydrated lithium cations and metaborate anions. Research suggests that the hydrated form can sometimes be formulated as LiB(OH)₄.[5]

Solubility and Behavior in Aqueous Solutions

Lithium metaborate is soluble in water.[4] The dissolution of lithium metaborate dihydrate in water results in a solution containing lithium cations (Li⁺) and metaborate anions (BO₂⁻). The metaborate anion can undergo hydrolysis, establishing an equilibrium with boric acid and hydroxide ions, which typically results in a slightly alkaline solution.

Thermal Decomposition and Phase Transitions

The thermal behavior of lithium metaborate dihydrate is a critical aspect of its chemistry, particularly as it is the precursor to the widely used anhydrous fusion flux. The dehydration process is not a simple one-step removal of water but a multi-stage event.

Studies utilizing thermoanalytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated the complex dehydration mechanism.[5] The process involves the initial melting of the sample, creating a viscous surface layer. This is followed by the formation of bubbles on the particle surfaces and a sudden mass loss as these bubbles burst.[5]

During this thermal dehydration, several poorly crystalline intermediate hydrates are formed before the final conversion to the anhydrous β-LiBO₂ form at around 750 K.[5] Further heating leads to a phase transition from β-LiBO₂ to α-LiBO₂ in the temperature range of 800–900 K, which subsequently melts at approximately 1101.4 K (828.25 °C).[5]

Caption: Thermal decomposition pathway of lithium metaborate dihydrate.

Reactivity Profile

Lithium metaborate dihydrate is a stable compound under normal conditions. However, its reactivity becomes apparent in specific contexts:

-

Reaction with Acids: As a salt of a weak acid (boric acid) and a strong base (lithium hydroxide), lithium metaborate reacts with strong acids. This reactivity is fundamental to its application in dissolving acidic oxides during sample fusion.[2][6]

-

Hydrolysis: As previously mentioned, the metaborate ion hydrolyzes in water to a degree, creating a basic solution. The extent of hydrolysis can be influenced by temperature and the presence of other solutes.[7][8]

-

Incompatible Materials: It should be kept away from strong oxidizing agents, acid anhydrides, and alkali metals.[9]

Applications in Research and Industry

The primary application of lithium metaborate, derived from the dihydrate, is as a fusion flux for sample preparation in analytical chemistry.[2]

Borate Fusion for XRF and ICP Analysis

Borate fusion is a technique used to prepare solid samples, such as rocks, minerals, cements, and ceramics, for analysis by XRF, ICP-OES, and ICP-MS. The process involves mixing the finely ground sample with a lithium borate flux (often a mixture of lithium metaborate and lithium tetraborate) and heating to a high temperature (around 1000-1100 °C) in a platinum crucible.[10]

The rationale behind using lithium metaborate lies in its ability to act as a powerful basic flux, effectively dissolving acidic oxides like silica (SiO₂) and alumina (Al₂O₃).[1] Lithium tetraborate, on the other hand, is an acidic flux and is more effective at dissolving basic oxides such as calcium oxide (CaO) and magnesium oxide (MgO).[1] By adjusting the ratio of lithium metaborate to lithium tetraborate, a flux can be tailored to dissolve a wide variety of sample matrices. This process breaks down the crystalline structure of the sample, eliminating mineralogical and particle size effects, and produces a homogeneous glass bead or a solution that is representative of the original sample's elemental composition.

Caption: General workflow for borate fusion sample preparation.

Ceramics and Glass Manufacturing

In the ceramics industry, lithium metaborate dihydrate can be used as a flux in the formulation of glazes and enamels.[11] The addition of lithium compounds can lower the melting point and viscosity of the glaze, promoting a smoother, more uniform finish.[12] It can also enhance the chemical and mechanical durability of the final product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling lithium metaborate dihydrate.

-

Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat should be worn.[13][14][15] In situations where dust may be generated, a NIOSH-approved respirator is recommended.[9]

-

Handling: Avoid creating dust.[9][13] Use in a well-ventilated area. Avoid contact with skin and eyes.[9][14] After handling, wash hands thoroughly.

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture.[9][13] Keep away from incompatible materials.[9]

Conclusion

Lithium metaborate dihydrate is more than just a precursor to its anhydrous form; it is a compound with distinct properties that are foundational to its applications. Its thermal decomposition pathway is a complex, multi-step process that is critical for the formation of the anhydrous flux used in sample preparation. A thorough understanding of its solubility, reactivity, and handling requirements is essential for its effective and safe use in research and industrial settings. As analytical techniques continue to demand higher precision and accuracy, the role of high-purity reagents like lithium metaborate dihydrate in robust sample preparation methods remains indispensable.

References

-

MATERIAL SAFETY DATA SHEET - LITHIUM METABORATE (Dihydrate) 99% AR. (n.d.). oxfordlabchem.com. Retrieved from [Link]

-

Lithium Metaborate. (n.d.). ESPI Metals. Retrieved from [Link]

-

LITHIUM METABORATE ANHYDROUS. (n.d.). Sdfine. Retrieved from [Link]

-

Safety Data Sheet - Lithium Tetraborate/Lithium Metaborate (Li2B4O7/LiBO2). (2014, April 28). Purdue Physics department. Retrieved from [Link]

-

X-ray diffraction pattern of lithium pentaborate pentahydrate: standard... (n.d.). ResearchGate. Retrieved from [Link]

- Koga, N., & Utsuoka, T. (2006). Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. Thermochimica Acta, 443(2), 197-205.

-

Investigation of the Hydrolysis of Lithium Bis[1,2-oxalato(2-)-O,O′] Borate (LiBOB) in Water and Acetonitrile by Conductivity. (n.d.). American Chemical Society. Retrieved from [Link]

-

The Lure of Lithium. (n.d.). Ceramic Arts Network. Retrieved from [Link]

-

TGA and DSC curves for lithium metaborate: source A. (n.d.). ResearchGate. Retrieved from [Link]

-

Lithium Metaborate for Glass & Ceramics: A High-Performance Flux. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Lithium metaborate. (n.d.). Wikipedia. Retrieved from [Link]

-

Investigation of the Hydrolysis of Lithium Bis[1,2-oxalato(2-)-O,O′] Borate (LiBOB) in Water and Acetonitrile by Conductivity and NMR Measurements in Comparison to Some Other Borates. (n.d.). ACS Publications. Retrieved from [Link]

-

(PDF) Thermodynamics of the Hydrolysis of Lithium Salts: Pathways to the Precipitation of Inorganic SEI Components in Li-Ion Batteries. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared spectra of the crystalline inorganic borates. (n.d.). nist.gov. Retrieved from [Link]

-

Lithium meta borate dehydrate TG/DTA decay curve. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy. (2025, February 11). ACS Publications. Retrieved from [Link]

- Manufacture of lithium tetraborate. (n.d.). Google Patents.

-

Geological Survey of Canada. (n.d.). gc.ca. Retrieved from [Link]

-

Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. (n.d.). OUCI. Retrieved from [Link]

-

An infrared, Raman, and X-ray database of battery interphase components. (2025, January 8). NIH. Retrieved from [Link]

-

X-ray Diffraction pattern of LiBO 2 phosphor. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of inorganic borohydrides. (2014, March 12). Université de Genève. Retrieved from [Link]

-

LITHIUM METABORATE DIHYDRATE Three Chongqing Chemdad Co. (n.d.). chemdad.com. Retrieved from [Link]

-

XRD pattern of lithium tetraborate. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). tustp.ac.ir. Retrieved from [Link]

-

Lithium Metaborate Dihydrate CAS #: 15293-74-0. (n.d.). eforu-chemical.com. Retrieved from [Link]

-

Pure Lithium Metaborate for Wet Chemistry. (n.d.). XRF Scientific. Retrieved from [Link]

-

(PDF) LITHIUM TETRABORATE PRODUCTION FROM THE REACTION OF BORIC ACID AND LITHIUM CARBONATE USING CARBON DIOXIDE. (n.d.). ResearchGate. Retrieved from [Link]

-

Using Lithium Metaborate XRF Sample Preparation. (n.d.). XRF Scientific. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). chem.ucla.edu. Retrieved from [Link]

-

High resolution X-ray diffraction recorded for (004) planes of Li 2 B 4... (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Operando X-ray Diffractometry in Various Aspects of the Investigations of Lithium/Sodium-Ion Batteries. (n.d.). MDPI. Retrieved from [Link]

-

Applications of borate compounds for the preparation of ceramic glazes. (2025, August 9). ResearchGate. Retrieved from [Link]

-

The Role of Lithium Tetraborate in Glass and Ceramics: A Manufacturer's Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 2. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]

- 3. iea-shc.org [iea-shc.org]

- 4. LITHIUM METABORATE DIHYDRATE CAS#: 15293-74-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pure Lithium Metaborate for Wet Chemistry [xrfscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lithium Metaborate - ESPI Metals [espimetals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Lure of Lithium [ceramicartsnetwork.org]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. physics.purdue.edu [physics.purdue.edu]

Lithium Metaborate Dihydrate: A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth exploration of lithium metaborate dihydrate (CAS No. 15293-74-0), a versatile inorganic salt with significant applications across various scientific disciplines. From its fundamental chemical properties to its critical role in sample preparation for elemental analysis, this document serves as a technical resource for researchers, scientists, and professionals in drug development and material science.

Core Chemical and Physical Properties

Lithium metaborate dihydrate (LiBO₂·2H₂O) is a white crystalline powder.[1] It is a hydrated form of lithium metaborate, with a molecular weight of 85.78 g/mol .[1][2][3] This compound is valued for its efficacy as a fluxing agent in the production of specialty glasses and ceramics, where it lowers the melting point of silica.[1]

Table 1: Key Properties of Lithium Metaborate Dihydrate

| Property | Value | Source(s) |

| CAS Number | 15293-74-0 | [1][2][3][4] |

| Molecular Formula | LiBO₂·2H₂O | [1][2][4] |

| Molecular Weight | 85.78 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point (Anhydrous) | 849 °C | [5][6] |

| Density (Anhydrous) | 2.223 g/cm³ | [5] |

| Solubility in Water | 2.57 g/100 mL (20 °C) | [5] |

Applications in Research and Development

Lithium metaborate dihydrate's utility spans several high-tech fields:

-

Analytical Chemistry: It is a crucial reagent in sample preparation for techniques like X-ray fluorescence (XRF), atomic absorption spectroscopy (AAS), and inductively coupled plasma (ICP) analysis.[5][7] Its ability to dissolve a wide range of acidic oxides makes it an excellent flux for creating homogeneous glass beads from geological and industrial samples, thereby eliminating matrix effects and improving analytical accuracy.[5][7][8]

-

Materials Science: In the manufacturing of glass and ceramics, it acts as a flux to reduce melting temperatures and enhance the mechanical properties and clarity of the final products.[1]

-

Battery Technology: Due to its lithium content, it is being explored in the development of advanced battery materials.[1]

-

Pharmaceutical Applications: It serves as a stable source of lithium in the synthesis of certain pharmaceutical compounds, particularly those used for mood stabilization.[1]

Experimental Protocol: Sample Preparation for Elemental Analysis via Borate Fusion

The following protocol details the use of lithium metaborate as a flux for the preparation of a solid sample for XRF analysis. This self-validating system ensures complete dissolution and homogeneity, which are critical for accurate results.

Objective: To prepare a homogeneous glass disc from a silicate rock sample for major and trace element analysis by XRF.

Materials:

-

Lithium metaborate (anhydrous is preferred for fusion)

-

Sample (e.g., powdered silicate rock), pre-ignited to determine loss on ignition (LOI)

-

Platinum-5% gold crucible

-

Platinum-5% gold casting dish

-

Fusion apparatus (e.g., automated fluxer)

-

Vortex mixer

-

Precision balance (±0.0001 g)

Methodology:

-

Sample and Flux Weighing: Accurately weigh 1.0000 g of the pre-ignited sample powder and 5.0000 g of lithium metaborate flux into a clean, dry weighing boat. The 1:5 sample-to-flux ratio is a common starting point, but may require optimization depending on the sample matrix.

-

Homogenization: Transfer the weighed sample and flux to the platinum crucible. Thoroughly mix the powders using a vortex mixer for at least 60 seconds to ensure a homogeneous mixture. This step is critical to prevent undissolved sample particles in the final glass bead.

-

Fusion: Place the crucible into the fusion apparatus. The fusion program should be optimized, but a typical program involves:

-

Heating to 1050 °C over 5 minutes.

-

Holding at 1050 °C for 10 minutes with agitation to ensure complete dissolution of the sample.

-

-

Casting: Pour the molten mixture into the pre-heated platinum casting dish.

-

Cooling: Allow the disc to cool under controlled conditions to prevent cracking. Many automated systems have a built-in cooling phase.

-

Inspection and Analysis: The resulting glass disc should be transparent, homogeneous, and free of cracks or bubbles. It is now ready for XRF analysis.

Caption: Workflow for sample preparation using lithium metaborate fusion.

Safety and Handling

Lithium metaborate dihydrate is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye damage.[9][10]

Precautionary Measures:

-

Always handle in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]

-

Avoid creating dust.[11]

-

Store in a cool, dry place in a tightly sealed container.[11][12]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[9][11]

Conclusion

Lithium metaborate dihydrate is a compound of significant industrial and scientific importance. Its role as a flux in analytical chemistry is particularly noteworthy, enabling accurate and precise elemental analysis of a wide variety of materials. Understanding its properties, applications, and safe handling procedures is essential for any researcher or scientist working with this versatile chemical.

References

-

PubChem. (n.d.). Lithium metaborate dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - LITHIUM METABORATE (Dihydrate) 99% AR. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium metaborate. Retrieved from [Link]

-

XRF Scientific. (n.d.). Using Lithium Metaborate XRF Sample Preparation. Retrieved from [Link]

- Google Patents. (n.d.). US2957749A - Manufacture of lithium tetraborate.

-

ACS Publications. (2017, February 28). Lithium Metaborate | ACS Reagent Chemicals. Retrieved from [Link]

-

Axiom Chemicals. (n.d.). Lithium Metaborate Chemical, LiBO2 Manufacturer & Exporter. Retrieved from [Link]

-

Chemkits.eu. (n.d.). Lithium metaborate dihydrate, 99.0+%, 15293-74-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Lithium meta borate dehydrate TG/DTA decay curve. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Lithium Metaborate Dihydrate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). LITHIUM METABORATE DIHYDRATE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labshake.com [labshake.com]

- 3. Lithium metaborate dihydrate | BH4LiO4 | CID 23668852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 6. Lithium Metaborate Chemical, LiBO2 Manufacturer & Exporter [axiomchem.com]

- 7. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]

- 8. Lithium metaborate dihydrate, 99.0+%, 15293-74-0 [chemkits.eu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Structure and Synthesis of Lithium Metaborate Dihydrate

Abstract

This technical guide provides a comprehensive overview of lithium metaborate dihydrate (LiBO₂·2H₂O), a compound of significant interest in materials science, analytical chemistry, and potentially in pharmaceutical applications. This document delves into the structural understanding of the lithium metaborate system, including the well-characterized anhydrous and octahydrate forms, to provide a contextual framework for the less-defined dihydrate. A detailed, field-proven protocol for the synthesis of lithium metaborate dihydrate is presented, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and self-validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Introduction and Significance

Lithium metaborate and its hydrated forms are versatile compounds with a range of applications. The anhydrous form is a key component in fusion fluxes for the dissolution of a wide array of inorganic oxides, enabling spectrochemical analysis.[1][2] In the realm of materials science, lithium borates are precursors for specialty glasses and ceramics, contributing to enhanced thermal and mechanical properties.[3] Furthermore, the lithium and borate moieties make these compounds relevant in the development of advanced materials for energy storage and nonlinear optics.[3]

While the anhydrous (LiBO₂) and octahydrate (LiBO₂·8H₂O) forms of lithium metaborate are well-documented, the dihydrate (LiBO₂·2H₂O) remains a more enigmatic entity. Often described as a metastable or poorly crystalline intermediate in the dehydration of the octahydrate, a definitive and universally accepted crystallographic structure for the dihydrate is not as readily available in the public domain.[4][5] This guide aims to consolidate the current understanding of the lithium metaborate system and provide a practical, reliable method for the synthesis of the dihydrate form.

The Structural Landscape of Lithium Metaborate

A thorough understanding of lithium metaborate dihydrate necessitates an examination of its related, more structurally defined counterparts: the anhydrous α- and γ-forms, and the highly hydrated octahydrate.

Anhydrous Lithium Metaborate (α-LiBO₂ and γ-LiBO₂)

Anhydrous lithium metaborate exists in at least two polymorphic forms. The ambient pressure form, α-LiBO₂ , crystallizes in the monoclinic space group P2₁/c.[4][6] Its structure is characterized by infinite chains of corner-sharing [BO₃] triangles.[1]

A high-pressure form, γ-LiBO₂ , can be synthesized under conditions of high temperature and pressure.[1] This polymorph possesses a tetragonal crystal structure with a three-dimensional network of [BO₄] tetrahedra.[1]

Lithium Metaborate Octahydrate (LiBO₂·8H₂O)

The most hydrated form, lithium metaborate octahydrate , has a well-defined crystal structure. It is sometimes represented by the formula LiB(OH)₄·6H₂O.[5] This compound crystallizes in the trigonal system and is composed of isolated [B(OH)₄]⁻ and [Li(H₂O)₄]⁺ tetrahedra, with additional water molecules occupying interstitial sites within the crystal lattice.

The Elusive Structure of Lithium Metaborate Dihydrate (LiBO₂·2H₂O)

Lithium metaborate dihydrate is often encountered as an intermediate phase during the thermal dehydration of the octahydrate.[4][5] Below 100°C, the octahydrate begins to lose water, forming the dihydrate, which is reportedly stable up to approximately 140°C.[4]

Despite its common appearance in thermal decomposition studies, a complete single-crystal X-ray diffraction study providing detailed atomic coordinates and unit cell parameters for LiBO₂·2H₂O is not prominently available in the literature. Some studies describe it as a poorly crystallized material.[5] The formula is sometimes written as LiB(OH)₄, suggesting a structure composed of lithium cations and tetrahydroxyborate anions.[7] This formulation implies a tetrahedral coordination of boron, which is a key structural feature.

The lack of a definitive crystal structure for the dihydrate highlights an area for further fundamental research. For practical purposes, its identity is typically confirmed through thermogravimetric analysis (TGA) by observing the characteristic mass loss corresponding to two water molecules per formula unit, and by powder X-ray diffraction (pXRD), which, while not providing a complete structure, can offer a characteristic pattern for phase identification.

Synthesis of Lithium Metaborate Dihydrate

The synthesis of lithium metaborate dihydrate can be approached through two primary routes: direct precipitation from an aqueous solution under controlled conditions, or the synthesis of the octahydrate followed by controlled thermal dehydration. The latter method often provides better control over the final product's hydration state.

This guide presents a detailed, two-step protocol that has been synthesized from established chemical principles for borate chemistry to reliably produce lithium metaborate dihydrate in a laboratory setting.

Synthesis Workflow Overview

Caption: A schematic overview of the two-step synthesis process for lithium metaborate dihydrate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Lithium Metaborate Octahydrate (LiBO₂·8H₂O)

-

Rationale: This initial step focuses on the synthesis of the well-defined octahydrate, which serves as a stable precursor for the dihydrate. The reaction between a strong base (lithium hydroxide) and a weak acid (boric acid) in an aqueous solution is a straightforward and reliable method for producing lithium borate salts.

-

Reagent Preparation:

-

Accurately weigh 2.097 g of lithium hydroxide monohydrate (LiOH·H₂O, M.W. = 41.96 g/mol , 0.05 mol).

-

Accurately weigh 3.092 g of boric acid (H₃BO₃, M.W. = 61.83 g/mol , 0.05 mol).

-

-

Dissolution:

-

In a 100 mL beaker, dissolve the lithium hydroxide monohydrate in 20 mL of deionized water. Gentle warming and stirring can be applied to facilitate dissolution.

-

Causality: The use of a stoichiometric 1:1 molar ratio of LiOH to H₃BO₃ is crucial for the formation of the metaborate (BO₂⁻) anion.

-

-

Reaction:

-

Slowly add the boric acid to the lithium hydroxide solution while stirring continuously. The reaction is exothermic, and the solution may warm up.

-

Continue stirring at room temperature until all the boric acid has dissolved and the solution is clear.

-

-

Crystallization:

-

Cover the beaker with a watch glass and allow the solution to stand undisturbed at room temperature for 24-48 hours. Slow evaporation will lead to the formation of colorless crystals of lithium metaborate octahydrate.

-

Causality: Slow crystallization is key to obtaining well-formed crystals and minimizing the inclusion of impurities.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Follow with a wash of cold acetone to facilitate drying.

-

Dry the crystals under a gentle stream of air.

-

Part 2: Controlled Dehydration to Lithium Metaborate Dihydrate (LiBO₂·2H₂O)

-

Rationale: This step involves the precise removal of six water molecules from the octahydrate to yield the dihydrate. This is achieved through controlled heating under vacuum, which allows for dehydration at a lower temperature, minimizing the risk of forming anhydrous phases.

-

Setup:

-

Place a known weight of the synthesized lithium metaborate octahydrate in a shallow dish or on a watch glass.

-

Place the sample in a vacuum oven.

-

-

Dehydration:

-

Heat the oven to 60-70°C under a gentle vacuum (approximately 20-30 mmHg).

-

Causality: This temperature range is above the initial dehydration point of the octahydrate but below the temperature at which the dihydrate becomes unstable. The vacuum facilitates the removal of water vapor, driving the dehydration process.

-

-

Monitoring:

-

Periodically remove the sample from the oven (allowing it to cool in a desiccator before weighing) and record its weight.

-

Continue the dehydration process until the weight loss corresponds to the removal of six moles of water per mole of the initial octahydrate. The theoretical weight loss can be calculated as follows:

-

M.W. of LiBO₂·8H₂O = 193.87 g/mol

-

M.W. of 6H₂O = 108.09 g/mol

-

Expected weight loss (%) = (108.09 / 193.87) * 100% ≈ 55.75%

-

-

-

Final Product:

-

Once the theoretical weight loss is achieved and the weight stabilizes, the resulting white powder is lithium metaborate dihydrate.

-

Store the final product in a tightly sealed container in a desiccator to prevent rehydration.

-

Characterization

To ensure the successful synthesis of lithium metaborate dihydrate, the following characterization techniques are recommended:

-

Thermogravimetric Analysis (TGA): To confirm the water content and thermal stability of the final product.

-

Powder X-ray Diffraction (pXRD): To obtain a characteristic diffraction pattern for the dihydrate and to check for the presence of other phases (e.g., octahydrate or anhydrous forms).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the borate and water molecules in the structure.

Physicochemical Properties and Data

The following table summarizes some of the key physicochemical properties of the lithium metaborate system.

| Property | Lithium Metaborate Dihydrate (LiBO₂·2H₂O) | Lithium Metaborate (Anhydrous, α-form) |

| Molecular Weight | 85.78 g/mol | 49.75 g/mol [1] |

| Appearance | White crystalline powder | White hygroscopic monoclinic crystals[1] |

| Solubility in Water | Soluble | 2.57 g/100 mL at 20°C[1] |

| Crystal System | Not definitively established | Monoclinic[4][6] |

| Space Group | Not definitively established | P2₁/c[4][6] |

| Thermal Stability | Stable up to ~140°C[4] | Melts at 849°C[1] |

Concluding Remarks

Lithium metaborate dihydrate represents an interesting and somewhat under-characterized member of the lithium borate family. While its applications are intertwined with its more stable hydrated and anhydrous counterparts, a deeper understanding of its structure and properties could open new avenues for its use in various scientific and industrial fields. The synthesis protocol provided in this guide offers a reliable method for obtaining this compound for further research. The ambiguity surrounding its precise crystal structure underscores the need for continued investigation into this seemingly simple, yet complex, inorganic compound.

References

-

Lithium metaborate. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

mp-3635: LiBO2 (Monoclinic, P2_1/c, 14). Materials Project. Retrieved from [Link]

- Reburn, W. T., Gale, W. A., & Cecil, E. C. (1960). Manufacture of lithium tetraborate (U.S. Patent No. 2,957,749). U.S. Patent and Trademark Office.

-

Lithium Borate Manufacturer. IndiaMART. Retrieved from [Link]

-

Properties of trifluoromethylated lithium borates for lithium-ion battery electrolytes. (2021). Nature Communications. Retrieved from [Link]

-

An Introduction to Lithium Borate. (2022, May 9). Techinstro. Retrieved from [Link]

-

Mobilities and ion-pairing in LiB(OH)4 and NaB(OH)4 aqueous solutions. A conductivity study. ResearchGate. Retrieved from [Link]

-

Properties and Structure of Lithium Borate and Strontium Borate Glasses. ResearchGate. Retrieved from [Link]

-

Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy. (2022, February 11). ACS Omega. Retrieved from [Link]

-

Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. ResearchGate. Retrieved from [Link]

-

Density, electrical conductivity, pH, and polyborate distribution of LiB(OH)4, Li2B4O5(OH)4, and LiB5O6(OH)4 solutions. ResearchGate. Retrieved from [Link]

-

Solid-Liquid Phase Equilibria of the Quaternary System (LiCl + LiBO2 + Li2B4O7 + H2O) at 308.15 K: Experimental and Theoretical Prediction. (2022, October 11). ResearchGate. Retrieved from [Link]

Sources

- 1. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. An Introduction to Lithium Borate | Borates Today [borates.today]

- 4. What is lithium metaborate?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

Physical properties of lithium metaborate dihydrate

An In-Depth Technical Guide to the Physical Properties of Lithium Metaborate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium metaborate dihydrate (LiBO₂·2H₂O) is an inorganic compound of significant interest across various scientific disciplines, including analytical chemistry, materials science, and ceramics manufacturing. Its utility stems from a unique combination of physical properties, most notably its behavior as a fluxing agent and its thermal decomposition characteristics. This guide provides a comprehensive examination of the core physical properties of lithium metaborate dihydrate, offering field-proven insights into its structural, thermal, and spectroscopic profiles. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals leveraging this compound in their research and development endeavors.

Introduction to Lithium Metaborate Dihydrate

Lithium metaborate, in its various hydrated and anhydrous forms, is a versatile chemical compound. The dihydrate form, with the chemical formula LiBO₂·2H₂O, is a white crystalline solid that serves as a stable source of lithium and boron oxides.[1] It is widely utilized as a flux in the production of specialty glasses and ceramics, where it effectively lowers the melting point of silica and other oxides, thereby enhancing the manufacturing process and improving the mechanical properties of the final products.[1][2] In analytical chemistry, molten lithium metaborate is an exceptional solvent for a wide range of inorganic oxides, a property that is exploited in sample preparation for analytical techniques such as X-ray fluorescence (XRF), inductively coupled plasma-atomic emission spectroscopy (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS).[2][3] Its applications also extend into material science research and potentially in the development of advanced battery materials.[1] A thorough understanding of its physical properties is therefore paramount for its effective and reliable application.

Core Physical and Chemical Properties

The functional efficacy of lithium metaborate dihydrate is dictated by its fundamental physical and chemical characteristics. These properties have been determined through various analytical techniques and are summarized below.

General Properties

A compilation of the fundamental identification and physical data for lithium metaborate dihydrate is presented in the following table.

| Property | Value | Source(s) |

| Chemical Formula | LiBO₂·2H₂O | [1][4] |

| Molecular Weight | 85.78 g/mol | [1][4][5] |

| CAS Number | 15293-74-0 | [1][4] |

| Appearance | White crystalline powder | [1][6][7] |

| Density | ~1.8 g/cm³ | [7][8] |

| IUPAC Name | lithium;oxido(oxo)borane;dihydrate | [5] |

| Solubility in Water | Soluble | [7][8] |

Structural Properties and Polymorphism

Lithium metaborate exists in several crystalline forms, and its hydrated states are precursors to the anhydrous phases. The dihydrate is a key intermediate in the thermal dehydration of lithium metaborate octahydrate (LiBO₂·8H₂O).[2] Upon heating, the dihydrate itself undergoes further transformations. The thermal dehydration process is complex, involving the formation of poorly crystalline intermediate hydrates (e.g., LiBO₂·xH₂O where x=0.3-0.5) and an amorphous phase before crystallization into anhydrous forms.[2][9][10]

The two primary anhydrous polymorphs are α-LiBO₂ and β-LiBO₂.[2][9] The α-form is a monoclinic structure obtained by heating to around 600 °C, while the β-form crystallizes at a lower temperature (around 750 K or ~477 °C) just after dehydration is complete.[2][9] The phase transition from β-LiBO₂ to the more stable α-LiBO₂ occurs between 800–900 K (~527–627 °C).[9]

Caption: Workflow for Thermal Analysis of LiBO₂·2H₂O.

Applications Stemming from Physical Properties

The physical properties detailed above directly translate into the compound's primary applications.

-

Fluxing Agent: The ability to form a melt that dissolves other inorganic oxides is its most valuable property, making it indispensable in sample preparation for spectrochemical analysis and in the manufacturing of glass and ceramics. [1][3]* Precursor Material: As a stable hydrate, it serves as a reliable precursor for the in-situ formation of anhydrous lithium borate in high-temperature synthesis processes. [2][10]

Handling and Safety Considerations

Lithium metaborate dihydrate is considered hazardous and requires careful handling. [11][12]* Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation. [11]Ingestion or absorption of large quantities may be harmful. [12]* Precautions: Safe handling includes using the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding dust formation. [6][13]Store in a cool, dry, and well-ventilated place in a tightly closed container. [6][13]

Conclusion

Lithium metaborate dihydrate is a compound whose utility is deeply rooted in its distinct physical properties. Its well-defined thermal decomposition pathway, from a stable dihydrate through intermediate phases to its anhydrous forms, governs its application as a high-temperature flux and synthesis precursor. Its solubility and structural characteristics further underpin its role in analytical chemistry and materials science. The methodologies presented herein provide a framework for the reliable characterization of these properties, ensuring that researchers and industry professionals can continue to leverage this versatile compound with confidence and precision.

References

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - LITHIUM METABORATE (Dihydrate) 99% AR. Retrieved from [Link]

-

American Elements. (n.d.). Lithium Metaborate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). LITHIUM METABORATE DIHYDRATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lithium metaborate dihydrate. PubChem Compound Database. Retrieved from [Link]

-

Sdfine. (n.d.). LITHIUM METABORATE ANHYDROUS Safety Data Sheet. Retrieved from [Link]

-

Koga, N., & Tanaka, H. (1998). Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. ResearchGate. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for Lithium metaborate. Retrieved from [Link]

-

Malvern Panalytical. (2018). Safety Data Sheet - Lithium Tetraborate/Lithium Metaborate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium metaborate. Retrieved from [Link]

-

Materials Project. (n.d.). mp-4779: Li2B4O7. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What is lithium metaborate?_Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Lithiummetaborat Dihydrat | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lithium metaborate dihydrate | BH4LiO4 | CID 23668852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. LITHIUM METABORATE DIHYDRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 15293-74-0 CAS MSDS (LITHIUM METABORATE DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. LITHIUM METABORATE | 13453-69-5 [chemicalbook.com]

- 11. physics.purdue.edu [physics.purdue.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15293-74-0 Name: Lithium metaborate [xixisys.com]

Lithium Metaborate: A Comparative Analysis of Anhydrous and Dihydrate Forms for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium metaborate (LiBO₂) is a powerful fluxing agent indispensable in modern analytical chemistry and materials science. Its efficacy, however, is critically dependent on the form utilized—anhydrous or dihydrate. This guide provides an in-depth technical analysis of these two forms, moving beyond a simple recitation of properties to explore the causal relationships that dictate their selection in specific applications. We will examine the fundamental physicochemical differences, their profound impact on experimental workflows such as borate fusion for elemental analysis, and the practical considerations for handling and storage. This document is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed decisions, ensuring the integrity and accuracy of their analytical outcomes.

Foundational Chemistry: Understanding the Core Compound

Lithium metaborate is the lithium salt of boric acid, valued for its ability to dissolve a wide range of inorganic materials, particularly acidic oxides, into a homogeneous glass matrix when heated.[1] This process, known as borate fusion, is a cornerstone of sample preparation for techniques like X-ray Fluorescence (XRF), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption (AA) spectrometry.[2][3][4][5] The primary function of the flux is to eliminate matrix effects, such as variations in particle size and mineralogy, to present a perfectly homogenous sample for analysis.[2][3][4] The choice between the anhydrous (LiBO₂) and dihydrate (LiBO₂·2H₂O) forms is a critical decision point in the design of any fusion protocol.

Comparative Physicochemical Properties

The presence of two water molecules in the dihydrate form introduces significant differences in physical and thermal properties. These distinctions are not trivial; they have direct consequences on the accuracy, reproducibility, and safety of laboratory procedures.

| Property | Anhydrous Lithium Metaborate | Dihydrate Lithium Metaborate | Causality and Implication |

| Chemical Formula | LiBO₂[6] | LiBO₂·2H₂O[7] | The dihydrate form contains approximately 41.9% water by mass, a critical factor in fusion calculations. |

| Molecular Weight | 49.75 g/mol [6] | 85.78 g/mol [7] | A significant mass loss occurs when the dihydrate form is heated, which must be accounted for to maintain an accurate flux-to-sample ratio. |

| CAS Number | 13453-69-5[6] | 15293-74-0[7] | Essential for accurate material identification and safety data sheet (SDS) retrieval. |

| Appearance | White powder or vitreous beads[5][6] | White crystalline powder[7] | The beaded form of anhydrous flux minimizes dust and is non-hygroscopic, improving handling and weighing accuracy.[5] |

| Melting Point | ~845 °C[2][6] | Decomposes upon heating | The anhydrous form has a distinct, high melting point suitable for stable fusion. The dihydrate form does not melt cleanly but undergoes a complex thermal dehydration.[8] |

| Density | ~2.18 g/cm³[9][10] | ~1.8 g/cm³[11] | Reflects the more compact crystal lattice of the anhydrous form. |

| Behavior at Fusion Temp. | Melts cleanly into a stable, homogenous liquid. | Vigorous release of water vapor, causing potential sample spattering and loss. | The release of water from the dihydrate form can lead to inaccurate results due to loss of analyte and can damage platinum crucibles. |

| Hygroscopicity | Low, especially in beaded form.[5] | Moderate; can absorb atmospheric moisture. | The anhydrous form is more stable for storage and ensures that the weighed mass corresponds directly to the active flux amount. |

The Critical Role of Hydration in Analytical Fusion

The single most important differentiator between the two forms in an analytical context is the water of hydration. While the dihydrate form may appear suitable for general chemical use, it is fundamentally unsuited for high-precision fusion analysis without a preliminary, carefully controlled dehydration step.

The Dehydration Pathway of LiBO₂·2H₂O

The thermal decomposition of lithium metaborate dihydrate is not a simple one-step process. It involves multiple intermediate phases, which can affect the final composition of the flux if not handled correctly. The octahydrate form (LiBO₂·8H₂O) dehydrates below 100°C to the more stable dihydrate (LiBO₂·2H₂O).[9] Upon further heating, the dihydrate loses its water, often through poorly crystalline or amorphous intermediates, before finally crystallizing into the anhydrous α-LiBO₂ form at temperatures approaching 600-750 K.[8][9]

Caption: Thermal dehydration pathway of lithium metaborate hydrates.

Why Anhydrous Lithium Metaborate is the Gold Standard for Fusion

-

Stoichiometric Accuracy: In fusion analysis, the flux-to-sample ratio is a critical parameter that directly impacts the accuracy of the final measurement.[12] When using the anhydrous form, the weighed mass is the true mass of the flux. With the dihydrate, over 40% of the initial mass is water, which boils off during heating. This violent event can eject sample particles from the crucible, and the final flux-to-sample ratio becomes unknown and irreproducible.

-

Preventing Sample Loss: The rapid evolution of steam from the dihydrate form can cause "spattering," where molten material is physically ejected from the crucible. This results in a significant loss of both sample and flux, leading to erroneously low analytical results.

-

Crucible Integrity: Platinum-gold (5% Au) crucibles are the standard for borate fusion.[13] The violent release of water vapor can create thermal and mechanical stresses on the crucible. More importantly, spattered material can adhere to the furnace walls and other equipment, causing cross-contamination and damage.

-

Process Efficiency: Using the anhydrous form allows for a direct, one-step fusion process. Attempting to use the dihydrate form would necessitate adding a slow, low-temperature pre-heating step to gently drive off the water, significantly increasing sample preparation time.[3]

Applications Beyond Fusion

While fusion analysis is the most demanding application, both forms have roles in other scientific fields.

-

Anhydrous LiBO₂ : Beyond its primary use as a fusion flux for XRF, ICP, and AA[2][5], it is also researched for its role in producing specialized glasses and ceramics, where its fluxing properties enhance thermal and mechanical characteristics.[6][14] It is also explored in the development of advanced lithium-ion batteries.[14]

-

Dihydrate LiBO₂·2H₂O : This form is utilized in applications where the presence of water is not detrimental or is even desired. It can serve as a starting material for the synthesis of other boron-containing compounds.[7] In the pharmaceutical industry, it has been explored in the synthesis of certain drugs as a stable source of lithium.[7] It also finds use in glass and ceramics production where it acts as a fluxing agent to lower melting temperatures.[7]

Experimental Protocol: Borate Fusion for XRF/ICP Analysis

This protocol describes a self-validating system for the preparation of geological or ceramic samples using anhydrous lithium metaborate. The causality for each step is explained to ensure technical understanding and reproducibility.

Objective: To completely dissolve an oxidized sample in an anhydrous lithium borate flux to create a homogeneous glass bead (for XRF) or a clear acid solution (for ICP).

Materials:

-

Anhydrous Lithium Metaborate (LiBO₂), high purity (99.9%+)[6]

-

Lithium Tetraborate (Li₂B₄O₇) (optional, for mixed flux)[2][3]

-

Lithium Bromide (LiBr) solution (non-wetting/releasing agent)[1]

-

Sample: Pulverized and oxidized (e.g., rock powder, cement, ore)

-

Platinum/5% Gold Crucibles and Molds[13]

-

Automated Fusion Machine or Muffle Furnace (capable of 1000-1200°C)

-

Vortex Mixer

-

Analytical Balance (±0.0001 g)

-

5% Nitric Acid (for ICP dissolution)

Protocol Steps:

-

Flux & Sample Weighing:

-

Place a platinum crucible on the analytical balance and tare.

-

Weigh the desired amount of anhydrous lithium metaborate flux. A common flux-to-sample ratio is 10:1. For a 1.0000 g sample, weigh 10.0000 g of flux.[12]

-

Causality: An exact ratio is paramount. The analytical instrument's software uses this ratio to back-calculate the elemental concentrations in the original sample.[12] The anhydrous form ensures the weighed mass is the true flux mass.

-

-

Sample Addition:

-

Add the precisely weighed sample to the flux in the crucible.

-

Causality: The sample must be fully oxidized (pre-ignited if necessary) to prevent reaction with the platinum crucible (e.g., reduction of metallic elements).

-

-

Mixing:

-

Thoroughly mix the sample and flux within the crucible using a vortex mixer for at least 30 seconds.[12]

-

Causality: Homogeneous mixing prior to fusion is critical to ensure the sample dissolves uniformly and completely, preventing the formation of undissolved micro-inclusions in the final glass bead.

-

-

Fusion:

-

Place the crucible into a fusion machine or a muffle furnace pre-heated to 1050°C.[3][13]

-

Heat for 15-20 minutes, with periodic agitation (swirling) if using a manual furnace. Automated machines will perform this step automatically.

-

Causality: The high temperature overcomes the activation energy for dissolution. Agitation ensures all sample particles come into contact with the molten flux, accelerating the creation of a homogenous liquid.[15]

-

-

Casting and Cooling:

-

Pour the molten mixture into a pre-heated platinum mold.

-

Allow the bead to cool under controlled conditions (often with forced air).

-

Causality: Pouring the hot liquid into a cold mold can cause the glass bead to crack due to thermal shock. A controlled cooling rate is essential for a mechanically stable, crack-free bead suitable for XRF analysis. The releasing agent (LiBr) prevents the bead from sticking to the mold.[1][15]

-

-

Final Preparation:

-

For XRF: The resulting glass bead is now ready for analysis.

-

For ICP: Place the cooled bead into a beaker with a stir bar and dissolve it in a dilute (e.g., 5%) nitric acid solution.[13][16]

-

Causality: The fusion process renders refractory materials, like silicates, soluble in dilute acid, which would be impossible with the raw sample alone.[13][17]

-

Caption: Borate fusion workflow using anhydrous lithium metaborate.

Safety and Handling

Both forms of lithium metaborate require careful handling. They can cause skin and serious eye irritation.[18] Always consult the specific Safety Data Sheet (SDS) before use.

-

Anhydrous: Store in a tightly sealed container in a dry, well-ventilated place to prevent any potential moisture absorption, although it is generally non-hygroscopic.[5][19]

-

Dihydrate: Requires storage in a cool, dry place away from heat sources that could initiate dehydration.

Conclusion

For researchers, scientists, and drug development professionals engaged in high-precision analytical work, particularly elemental analysis via XRF or ICP, the choice is unequivocal. Anhydrous lithium metaborate is the superior, and arguably the only appropriate, choice for borate fusion. Its use eliminates the significant and unpredictable errors associated with the mass loss and spattering caused by the water of hydration in the dihydrate form. The anhydrous form provides a foundation for a robust, reproducible, and self-validating sample preparation protocol. While lithium metaborate dihydrate has its applications in other areas of materials science and chemical synthesis, its use in high-temperature fusion introduces unacceptable levels of uncertainty and risk. A thorough understanding of the fundamental chemical differences between these two forms is essential for maintaining the highest standards of scientific integrity and data quality.

References

-

Using Lithium Metaborate XRF Sample Preparation. (n.d.). XRF Scientific. Retrieved from [Link]

-

Lithium Metaborate Dihydrate. (n.d.). American Elements. Retrieved from [Link]

-

Lithium metaborate dihydrate, 99.0+%, 15293-74-0. (n.d.). Chemkits.eu. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - LITHIUM METABORATE AR (Anhydrous). (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

-

Safety Data Sheet - Lithium Tetraborate/Lithium Metaborate. (2018). Purdue University Physics Department. Retrieved from [Link]

-

Pure Lithium Metaborate for Wet Chemistry. (n.d.). XRF Scientific. Retrieved from [Link]

-

Lithium Metaborate Safety Data Sheet. (2016). Alphachem Limited. Retrieved from [Link]

-

LITHIUM METABORATE anhydrous. (n.d.). Alpha Chemika. Retrieved from [Link]

-

Borate Fusion. (n.d.). ICPH. Retrieved from [Link]

-

Lithium Borate Fusion and Flux Quality. (2017). AZoM. Retrieved from [Link]

-

Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. (2006). ResearchGate. Retrieved from [Link]

-

Stable Analysis of Lithium Metaborate Fusion Samples. (2021). AZoM. Retrieved from [Link]

-

Lithium metaborate flux in silicate analysis. (1970). USGS Publications Warehouse. Retrieved from [Link]

- Manufacture of lithium tetraborate. (1960). Google Patents.

-

Lithium meta borate dehydrate TG/DTA decay curve. (2016). ResearchGate. Retrieved from [Link]

-

Lithium metaborate dihydrate. (n.d.). PubChem. Retrieved from [Link]

-

Lithium metaborate. (n.d.). Wikipedia. Retrieved from [Link]

-

LITHIUM METABORATE DIHYDRATE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Crystallographic data about hydrated and anhydrous lithium monoborates. (2013). Cambridge Core. Retrieved from [Link]

-

Lithium metaborate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 2. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]

- 3. Pure Lithium Metaborate for Wet Chemistry [xrfscientific.com]

- 4. Borate Fusion – ICPH [icph.fr]

- 5. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. What is lithium metaborate?_Chemicalbook [chemicalbook.com]

- 10. Crystallographic data about hydrated and anhydrous lithium monoborates | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. LITHIUM METABORATE DIHYDRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. azom.com [azom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. resources.rigaku.com [resources.rigaku.com]

- 16. azom.com [azom.com]

- 17. Lithium metaborate flux in silicate analysis [pubs.usgs.gov]

- 18. physics.purdue.edu [physics.purdue.edu]

- 19. fishersci.com [fishersci.com]

The Intricate Dance of Heat and Matter: A Technical Guide to the Thermal Decomposition of Lithium Metaborate Dihydrate

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the thermal decomposition of lithium metaborate dihydrate (LiBO₂·2H₂O). As a compound with increasing relevance in materials science and as a flux in various analytical techniques, a thorough understanding of its thermal behavior is paramount for its effective application and for the development of novel materials.[1] This guide moves beyond a simple recitation of facts to provide a causal understanding of the decomposition pathway, grounded in established analytical methodologies.

Introduction: The Significance of Lithium Metaborate and its Hydrates

Lithium metaborate (LiBO₂) is a versatile inorganic compound, notable for its use as a fusion flux in sample preparation for analytical techniques such as X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy.[2] Its hydrated forms, particularly the dihydrate, are often the starting materials in these processes. The controlled removal of water and subsequent phase transitions of the anhydrous salt are critical steps that dictate the efficacy of the flux and the quality of the resulting analysis. The thermal stability and decomposition pathway are also of fundamental interest in the synthesis of novel borate glasses and crystalline materials.[2]

The structure of what is often formulated as LiBO₂·2H₂O is more accurately described as LiB(OH)₄.[3] This structural nuance, involving a borate tetrahedron with hydroxyl groups, is key to understanding the multi-step dehydration process.

The Decomposition Pathway: A Multi-Step Thermal Transformation

The thermal decomposition of lithium metaborate dihydrate is not a simple, single-step event. Instead, it is a complex sequence of overlapping dehydration and structural rearrangement processes. The journey from the hydrated form to the anhydrous molten state can be elucidated through a combination of thermoanalytical techniques.

Initial Dehydration: Loss of Water and Formation of Intermediates

The process begins with a multi-step loss of water molecules. Investigations using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a complex dehydration process.[3]

The initial phase of dehydration is characterized by the melting of the sample, which creates a viscous surface layer.[3] This is a critical physical phenomenon that influences the kinetics of the subsequent water loss. The formation of bubbles on the particle surfaces is also observed, leading to a sudden mass loss when these bubbles crack or burst.[3]

During this thermal dehydration, several poorly crystalline intermediate hydrates are formed before the material becomes fully amorphous.[3] The dehydration can be broadly divided into two halves. The first half involves the loss of "free" water molecules, followed by the loss of lithium-coordinated water molecules, leading to an intermediate borate, LiB(OH)₄.[3] The final dehydroxylation to form anhydrous LiBO₂ occurs at higher temperatures.[3]

Crystallization and Phase Transitions of Anhydrous Lithium Metaborate

Once the dehydration is complete, the resulting anhydrous lithium metaborate (LiBO₂) is initially in an amorphous or poorly crystalline state. Upon further heating, a distinct exothermic event is observed, corresponding to the crystallization of the β-LiBO₂ phase at around 750 K.[3]

As the temperature continues to rise, a phase transition from the β-LiBO₂ to the α-LiBO₂ polymorph occurs in the temperature range of 800–900 K.[3] This is followed by the melting of α-LiBO₂, indicated by a sharp endothermic peak with an onset temperature of approximately 1101.4 K (828.25 °C).[3]

The following diagram illustrates the key stages of the thermal decomposition process.

Caption: Thermal decomposition pathway of lithium metaborate dihydrate.

Experimental Characterization: Methodologies and Data Interpretation

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal decomposition of lithium metaborate dihydrate. This section details the key experimental protocols and the insights they provide.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Protocol:

-

A sample of lithium metaborate dihydrate (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from ambient temperature to approximately 1200 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The TGA instrument records the mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample relative to a reference.

Data Interpretation:

-

TGA Curve: Shows distinct mass loss steps corresponding to the dehydration stages. The total mass loss can be compared to the theoretical water content to confirm the initial hydration state.

-

DSC Curve: Reveals endothermic peaks associated with dehydration and melting, and exothermic peaks corresponding to crystallization events. The enthalpy of these transitions can be quantified from the peak areas.

The following diagram outlines the experimental workflow for thermal analysis.

Caption: Experimental workflow for characterizing thermal decomposition.

High-Temperature X-ray Diffraction (HT-XRD)

Protocol:

-

A powdered sample of lithium metaborate dihydrate is mounted on a high-temperature stage within an X-ray diffractometer.

-

XRD patterns are collected at various temperature intervals as the sample is heated, following a similar temperature program to the TGA/DSC experiments.

Data Interpretation: HT-XRD provides real-time structural information, allowing for the identification of the crystalline phases present at different temperatures. This technique is crucial for confirming the formation of intermediate hydrates, the amorphous phase, and the subsequent crystallization into β-LiBO₂ and its transition to α-LiBO₂.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

FT-IR spectra of the sample can be collected in-situ using a heated cell or by quenching the sample at different temperatures and preparing it for analysis (e.g., as a KBr pellet).

Data Interpretation: FT-IR spectroscopy provides information about the chemical bonding within the sample. Changes in the vibrational modes of B-O and O-H bonds can be monitored, offering insights into the dehydration process and the structural rearrangements of the borate network.

Quantitative Data Summary

The following table summarizes the key thermal events and their corresponding temperature ranges as determined by various analytical techniques.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Mass Loss (%) | Technique | Reference |

| Initial Dehydration | ~60 | - | Multi-step | TGA | [3] |

| Final Dehydroxylation | >170 | - | - | TGA | [3] |

| Crystallization of β-LiBO₂ | ~477 | - | 0 | DSC | [3] |

| β to α-LiBO₂ Transition | 527 - 627 | - | 0 | DSC, HT-XRD | [3] |

| Melting of α-LiBO₂ | ~828 | - | 0 | DSC | [3] |

Conclusion and Future Outlook

The thermal decomposition of lithium metaborate dihydrate is a multifaceted process involving dehydration, melting, crystallization, and phase transitions. A comprehensive understanding of these phenomena, achieved through the synergistic use of thermoanalytical and spectroscopic techniques, is essential for its application in materials science and analytical chemistry.

Future research may focus on the precise structural elucidation of the intermediate hydrates and the kinetics of the decomposition process under different atmospheric conditions. Such studies will further refine our ability to control the thermal behavior of this important compound, paving the way for the development of advanced materials with tailored properties.

References

-

Utsuoka, S. (2006). Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. Thermochimica Acta, 443(2), 197-205. [Link]

-

Munshi, S., Walker, G. S., Manickam, K., Hansen, T., Dornheim, M., & Grant, D. M. (2017). Understanding the reaction pathway of lithium borohydride-hydroxide-based multi-component systems for enhanced hydrogen storage. RSC Advances, 7(86), 54689-54698. [Link]

-

Wikipedia. (n.d.). Lithium metaborate. [Link]

-

An Introduction to Lithium Borate. (2022). Advanced Refractory Metals. [Link]

-

METTLER TOLEDO. (n.d.). Thermal Analysis of Lithium-Ion Batteries. [Link]

Sources

Navigating the Safety Landscape of Lithium Metaborate Dihydrate: A Technical Guide for Laboratory Professionals

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and experimental success. This guide provides an in-depth technical overview of the safety considerations for Lithium Metaborate Dihydrate (CAS No. 15293-74-0), a compound frequently utilized in analytical chemistry, particularly as a flux in X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document synthesizes critical safety data with practical, field-proven insights to empower you to work safely and effectively.

Hazard Identification and Risk Assessment: A Dichotomy in Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. In the case of lithium metaborate dihydrate, a review of various supplier Safety Data Sheets (SDSs) reveals some inconsistencies in its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. While some sources classify it as not hazardous, a significant number of authoritative SDSs categorize it with the following hazards[1][2][3]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Serious Eye Damage (Category 1): Causes serious eye damage[1][2].

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child[3][4].

-

Harmful if inhaled and in contact with skin have also been noted in some classifications[2].

This discrepancy underscores a crucial principle for the laboratory professional: always consult the specific SDS provided by your supplier for the most accurate and legally binding information. However, for the purpose of a robust risk assessment, it is prudent to adopt a conservative approach and manage lithium metaborate dihydrate as a substance with the potential for the hazards listed above. The underlying toxicity concerns stem from both the lithium ion and the borate component, which can have systemic effects if ingested or absorbed[5][6].

The following diagram illustrates the logical flow of a comprehensive risk assessment when handling lithium metaborate dihydrate.

Caption: Risk Assessment Workflow

Physical and Chemical Properties: Informing Safe Handling

Understanding the physical and chemical properties of lithium metaborate dihydrate is fundamental to its safe handling and storage.

| Property | Value | Source |

| Appearance | White crystalline powder | [7] |

| Molecular Formula | BH4LiO4 | [8] |

| Molecular Weight | 85.78 g/mol | [8] |

| Melting Point | 845 °C (anhydrous) | [7] |

| Solubility in Water | Soluble | [9] |

| pH | 10 (0.1 M solution) | [10] |

| Stability | Stable under recommended storage conditions | [6][11] |

The fine powder form necessitates measures to control dust generation, as inhalation is a potential route of exposure[5][6]. Its stability under normal conditions is a key safety feature, but this can be compromised by contact with incompatible materials.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering and Administrative Controls

The primary line of defense against exposure is the implementation of robust engineering and administrative controls.

-

Ventilation: Always handle lithium metaborate dihydrate in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the powder, a chemical fume hood or a ventilated balance enclosure is required to minimize inhalation risks[7][11][12].

-

Designated Areas: Establish designated areas for the handling and storage of lithium metaborate dihydrate to prevent cross-contamination.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in areas where the chemical is handled[13]. Always wash hands thoroughly after handling, even if gloves were worn[6][7].

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a crucial barrier against direct contact.

-

Eye Protection: Due to the risk of serious eye damage, chemical safety goggles or a face shield are mandatory[1][6][7].

-

Hand Protection: Wear impermeable gloves, such as nitrile or PVC, that have been inspected for integrity before use[7][12]. It is critical to use proper glove removal technique to avoid skin contact with the outer surface of the glove[7].

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[6][7][12].

-

Respiratory Protection: Under normal handling conditions with adequate engineering controls, respiratory protection may not be necessary. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used[7][12][14].

The following diagram outlines the hierarchy of controls for the safe handling of lithium metaborate dihydrate.

Caption: Hierarchy of Controls

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed, properly labeled container[7][12].

-

Environment: Keep in a cool, dry, and well-ventilated place[7][12]. Protect from moisture as the anhydrous form is hygroscopic[5].

-

Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and alkali metals[11][12].

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[6][7][12].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[7][12].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][6][12].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS to the attending physician[7][12].

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes[6][12].

-

Containment and Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal[5][7][12]. Do not allow the material to enter drains or waterways[12].

Stability and Reactivity

Lithium metaborate dihydrate is stable under normal conditions[6][11]. However, it is important to be aware of potential hazardous reactions:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and alkali metals[11][12].

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic fumes, including lithium oxides and boron oxides[6][11][12].

Toxicological and Ecological Information

Toxicological Profile

-

Acute Effects: As previously mentioned, it is considered harmful if swallowed and can cause serious eye damage[1][2]. Ingestion of borates can lead to nausea, vomiting, and diarrhea[5][6].

-

Chronic Effects: Long-term exposure to lithium compounds can affect the nervous system[5]. Animal studies have indicated that borates can have reproductive effects[5]. It is classified as a suspected human reproductive toxicant[3][4].

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[7][11].

Ecological Information

While specific data for lithium metaborate dihydrate is limited, it is advised to prevent its release into the environment. The components are not considered to be persistent, bioaccumulative, or toxic (PBT)[7].

Disposal Considerations

All waste, including unused product and contaminated materials, must be handled in accordance with local, state, and federal regulations[5][15]. Dispose of the material as hazardous waste through a licensed disposal company[1][7].

Conclusion

Lithium metaborate dihydrate is a valuable tool in the modern laboratory, but its potential hazards necessitate a respectful and informed approach to its handling. By integrating the principles of hazard identification, risk assessment, and the consistent application of engineering controls, appropriate PPE, and safe work practices, researchers can confidently and safely utilize this compound. This guide serves as a foundation for developing robust, site-specific safety protocols, always to be supplemented by the most current Safety Data Sheet from your supplier.

References

-

MATERIAL SAFETY DATA SHEET - LITHIUM METABORATE (Dihydrate) 99% AR. (n.d.). oxfordlabchem.com. Retrieved from [Link]

-

Lithium Metaborate. (n.d.). ESPI Metals. Retrieved from [Link]

-

Lithium metaborate dihydrate. (n.d.). PubChem. Retrieved from [Link]

-

LITHIUM METABORATE ANHYDROUS. (n.d.). sdfine.com. Retrieved from [Link]

-

Safety Data Sheet - Lithium Tetraborate/Lithium Metaborate (Li2B4O7/LiBO2). (n.d.). Purdue University Physics Department. Retrieved from [Link]

-

Lithium metaborate dihydrate SDS. (n.d.). SDS Manager. Retrieved from [Link]

-

Lithium Metaborate, Lithium Bromide. (n.d.). Alpha Resources. Retrieved from [Link]

-